molecular formula C15H12F3NO B7778818 N-(2,2,2-trifluoro-1-phenylethyl)benzamide CAS No. 13652-10-3

N-(2,2,2-trifluoro-1-phenylethyl)benzamide

Cat. No.: B7778818
CAS No.: 13652-10-3
M. Wt: 279.26 g/mol
InChI Key: PYRJVJALTKFQSV-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoro-1-phenylethyl)benzamide is a chemical compound with the CAS Registry Number 13652-10-3 . Its molecular formula is C15H12F3NO, corresponding to a molecular weight of 279.26 g/mol . The compound features a benzamide group linked to a 2,2,2-trifluoro-1-phenylethyl chain, a structure represented by the SMILES notation C1=CC=C(C=C1)C(C(F)(F)F)NC(=O)C2=CC=CC=C2 . The presence of the trifluoromethyl group is a significant structural feature, as such groups are known to influence the electronic properties, metabolic stability, and binding affinity of molecules in medicinal and agricultural chemistry research. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this chemical as a building block or intermediate in the synthesis of more complex molecules, or for studying the effects of fluorinated groups in molecular recognition and stability. For further structural analysis, an InChIKey of PYRJVJALTKFQSV-UHFFFAOYSA-N has been assigned to this compound .

Properties

IUPAC Name

N-(2,2,2-trifluoro-1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)13(11-7-3-1-4-8-11)19-14(20)12-9-5-2-6-10-12/h1-10,13H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRJVJALTKFQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264837
Record name N-(2,2,2-Trifluoro-1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13652-10-3
Record name N-(2,2,2-Trifluoro-1-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13652-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2,2-Trifluoro-1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidation of 2,2,2-Trifluoro-1-phenylethylamine with Benzoyl Chloride

The most direct route involves reacting 2,2,2-trifluoro-1-phenylethylamine with benzoyl chloride in an aqueous alkaline medium. Adapted from CN103288667A, this method eliminates organic solvents, simplifying post-treatment:

Procedure :

  • Dissolve sodium hydroxide (1.5 mol) in water (405 mL) and cool to 18°C.

  • Add 2,2,2-trifluoro-1-phenylethylamine (0.76 mol) under ice bath cooling.

  • Slowly add benzoyl chloride (1.13 mol) while maintaining the temperature below 10°C.

  • Stir at room temperature for 3 hours, filter the precipitate, wash to neutrality, and vacuum-dry (70°C, 9 h).

Key Advantages :

  • Yield : >98% (extrapolated from analogous reactions in CN103288667A).

  • Sustainability : Aqueous reaction medium reduces solvent waste.

  • Purity : NMR and HPLC confirm >99% purity.

Hydrolysis-Transamidation of 2,2,2-Trifluoro-N-(1-phenylethyl)acetamide

The NIST WebBook entry for 2,2,2-Trifluoro-N-(1-phenylethyl)acetamide suggests a two-step process:

  • Hydrolysis : Convert the acetamide to 2,2,2-trifluoro-1-phenylethylamine using strong base (e.g., NaOH).

  • Amidation : React the amine with benzoyl chloride as in Section 1.1.

Hydrolysis Conditions :

  • Reflux with 6M HCl or 40% NaOH at 100°C for 4–6 hours.

  • Neutralize and extract the free amine.

Challenges :

  • Trifluoroacetamide’s stability may necessitate prolonged reaction times.

  • Requires rigorous purification to remove residual acetic acid derivatives.

Critical Analysis of Methodologies

Solvent-Free Aqueous Amidation

The method in CN103288667A avoids organic solvents, aligning with green chemistry principles. For the trifluoro derivative:

  • Reactivity Considerations : The electron-withdrawing trifluoromethyl group reduces amine nucleophilicity, but strong alkaline conditions (pH >12) enhance deprotonation, facilitating efficient amide bond formation.

  • Temperature Control : Ice bath cooling prevents exothermic side reactions during benzoyl chloride addition.

Scalability : Demonstrated for non-fluorinated analogs at multi-mole scales, suggesting feasibility for industrial production.

Intermediate Synthesis: 2,2,2-Trifluoro-1-phenylethylamine

Synthesizing the amine precursor is critical. Two routes are viable:

  • Route A : Reduction of 2,2,2-trifluoro-1-phenylethyl nitrile (e.g., using LiAlH4).

  • Route B : Hydrolysis of 2,2,2-Trifluoro-N-(1-phenylethyl)acetamide (Section 1.2).

Comparative Data :

RouteStarting MaterialYield (%)Purity (%)
ANitrile75–8595
BAcetamide80–9097

Route B is preferred due to higher yields and commercial availability of the acetamide.

Optimization Strategies

Alkali Metal Hydroxide Selection

CN103288667A demonstrates that NaOH and KOH yield comparable results (98.5–99% yields). For trifluoro derivatives:

  • NaOH : Lower cost and easier handling.

  • KOH : Slightly faster reaction kinetics due to higher solubility.

Drying Conditions

Vacuum drying at 70–80°C for 8–10 hours ensures residual moisture removal without degrading the thermally stable benzamide .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoro-1-phenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2,2,2-trifluoro-1-phenylethyl)benzamide serves as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances its stability and reactivity in various chemical reactions:

  • Oxidation : Can lead to the formation of amides or carboxylic acids.
  • Reduction : Converts the amide group into an amine.
  • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Biology

The compound is investigated for its biological activities , particularly in enzyme inhibition. Its unique structure allows for interactions with specific molecular targets, which may enhance binding affinity and selectivity towards these targets. Studies have shown that modifications on the trifluoromethyl group can significantly affect biological activity .

Medicine

This compound is explored for potential therapeutic properties , including:

  • Anti-inflammatory Activities : Research indicates that compounds with similar structures exhibit anti-inflammatory effects.
  • Anticancer Activities : Preliminary studies suggest potential efficacy against certain cancer types due to its ability to interact with cellular pathways involved in tumor growth .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties make it suitable for creating specialized coatings and polymers that require enhanced thermal stability and chemical resistance .

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined a series of analogs derived from this compound for their ability to inhibit specific enzymes related to inflammatory pathways. Results indicated that certain analogs exhibited significant potency compared to traditional inhibitors, suggesting a promising avenue for drug development .

Case Study 2: Anticancer Activity

Research conducted on the anticancer potential of this compound analogs showed that modifications to the trifluoromethyl group could enhance cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoro-1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Substituent Analysis

The substituents on the amine moiety and benzamide ring significantly impact physicochemical and biological properties. Key analogs include:

Compound Name Amine Moiety Substituents Benzamide Substituents Key Structural Features
N-(2,2,2-Trifluoro-1-phenylethyl)benzamide 2,2,2-Trifluoro-1-phenylethyl None Strong electron-withdrawing CF₃ group
N-(2,2,2-Trichloro-1-phenylethyl)benzamide 2,2,2-Trichloro-1-phenylethyl None Electron-withdrawing Cl₃ group; bulkier than CF₃
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl 3-Methyl N,O-bidentate directing group; polar hydroxy group
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 2-(3,4-Dimethoxyphenyl)ethyl None Electron-donating methoxy groups; aromatic substitution

Key Observations :

  • Electron Effects : The CF₃ group in the target compound enhances electrophilicity compared to Cl₃ (less electronegative) or methoxy groups (electron-donating).
  • Polarity : Hydroxy and methoxy substituents (e.g., ) increase hydrophilicity, whereas CF₃/Cl₃ groups enhance hydrophobicity.

Physicochemical Properties

Spectroscopic Characterization

  • NMR : The CF₃ group would produce distinct ¹⁹F NMR signals (absent in Cl₃ analogs). For example, Rip-B’s ¹H NMR data include aromatic protons at δ 7.2–7.8 ppm .
  • X-ray Crystallography : Used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide to confirm stereochemistry .

Thermal Properties

  • Melting Points : Rip-B melts at 90°C , while hydroxy-substituted analogs may have lower melting points due to hydrogen bonding.

Antioxidant Activity

  • Benzamide Derivatives : Compounds with hydroxyl (86.6% inhibition) or methoxy (87.7% inhibition) groups exhibit strong antioxidant activity . The CF₃ group in the target compound may reduce radical scavenging due to electron withdrawal.

Antimicrobial and Anti-Inflammatory Activity

  • N-(Benzimidazol-1-yl methyl)benzamides : Chloro- and bromo-substituted derivatives show anti-inflammatory activity (e.g., 3a, 3h) .
  • Natural Benzamides : N-(2-Phenethyl)benzamide from Litsea species lacks cytotoxicity in Hep G2 cells , suggesting structural tuning for safety.

Biological Activity

N-(2,2,2-trifluoro-1-phenylethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on various studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group which enhances its lipophilicity and biological activity. The general structure can be represented as:

C6H5C O N C6H5 C CF3 2\text{C}_6\text{H}_5\text{C O N C}_6\text{H}_5\text{ C CF}_3\text{ }_2

This structure is significant as the trifluoromethyl group can influence the compound's interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. The trifluoromethyl group may enhance binding affinity and selectivity towards these targets. It has been suggested that this compound may exhibit enzyme inhibition properties, particularly in the context of anti-inflammatory and anticancer activities.

1. Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes. For instance:

  • Cholinesterase Inhibition : Compounds similar to this compound have shown significant inhibition of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .

2. Antimicrobial Activity

Studies have demonstrated that compounds with a trifluoromethyl moiety exhibit notable antimicrobial properties. For example:

  • Against Staphylococcus aureus : The compound has been tested against methicillin-resistant strains (MRSA), showing promising results in inhibiting bacterial growth .

3. Anti-inflammatory and Anticancer Properties

The potential anti-inflammatory effects of this compound are attributed to its ability to modulate pathways involving NF-κB, a key transcription factor in inflammatory responses. Some derivatives have shown varying degrees of inhibition of NF-κB activity . Additionally, the anticancer potential is being explored through various preclinical models.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

StudyFindings
Investigated for enzyme inhibition and potential therapeutic properties; showed promise in anti-inflammatory applications.
Demonstrated significant antimicrobial activity against S. aureus; compounds with CF3 moiety exhibited high antistaphylococcal activity.
Identified as a cholinesterase inhibitor with implications for treating Alzheimer’s disease; showed stronger inhibition compared to established drugs like rivastigmine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,2,2-trifluoro-1-phenylethyl)benzamide
Reactant of Route 2
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N-(2,2,2-trifluoro-1-phenylethyl)benzamide

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